(3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds with complex heterocyclic structures, like the one , are crucial for developing new pharmaceuticals and materials. For instance, studies on similar compounds involve detailed synthesis protocols, structural characterization using techniques like X-ray diffraction, and Hirshfeld surface analysis to understand intermolecular interactions within crystals (S. Benaka Prasad et al., 2018; Kartikay Sharma et al., 2019). Such analyses are fundamental in understanding the physical and chemical properties that govern the behavior of these compounds in various environments.
Medicinal Chemistry and Biological Activity
Compounds with the described structural features often exhibit significant biological activities, making them potential candidates for drug development. For example, compounds featuring piperidine and 1,2,4-oxadiazole rings have been explored for their antimycobacterial activities (S. S. Bisht et al., 2010) and as positive allosteric modulators of metabotropic glutamate receptors, indicating potential antipsychotic and procognitive effects (F. Liu et al., 2008). These applications highlight the importance of such compounds in developing new treatments for various diseases.
Drug Design and Optimization
The detailed study and optimization of chemical structures for enhanced biological activity are central themes in drug design. For instance, the development of novel derivatives with specific substituents can lead to significant improvements in drug efficacy and specificity. Research on analogs and derivatives of complex heterocyclic compounds, similar to the one , often focuses on enhancing their pharmacological profiles, such as increasing oral bioavailability or targeting specific receptors with high affinity (N. Lalinde et al., 1990).
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-15-6-3-4-8-18(15)22-25-21(30-26-22)12-16-7-5-11-27(14-16)23(28)17-9-10-20(29-2)19(24)13-17/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQSLNDCVMGICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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